molecular formula C18H14ClNO4 B2982796 Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate CAS No. 429624-10-2

Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate

Cat. No.: B2982796
CAS No.: 429624-10-2
M. Wt: 343.76
InChI Key: GFYPNMZUKHETNI-UHFFFAOYSA-N
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Description

Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system substituted with a methyl ester group, a chlorophenoxyacetyl group, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorophenoxyacetyl Group: The chlorophenoxyacetyl group can be introduced through an acylation reaction using 2-chlorophenoxyacetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can result in the modulation of biological pathways, leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[2-(2-bromophenoxy)acetyl]indole-3-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Methyl 1-[2-(2-fluorophenoxy)acetyl]indole-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.

    Methyl 1-[2-(2-methylphenoxy)acetyl]indole-3-carboxylate: Similar structure with a methyl group instead of chlorine.

Uniqueness

Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, affecting the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-18(22)13-10-20(15-8-4-2-6-12(13)15)17(21)11-24-16-9-5-3-7-14(16)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYPNMZUKHETNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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